1-Acetyl-4,4-difluoropyrrolidine-3-carboxylic acid
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Overview
Description
1-Acetyl-4,4-difluoropyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C7H9F2NO3 and a molecular weight of 193.15 g/mol . This compound is notable for its unique structure, which includes a pyrrolidine ring substituted with acetyl and difluoromethyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Acetyl-4,4-difluoropyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Formation of the pyrrolidine ring through cyclization of appropriate precursors.
Fluorination: Introduction of fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Acetylation: Addition of the acetyl group using acetic anhydride or acetyl chloride under basic or acidic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
1-Acetyl-4,4-difluoropyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-Acetyl-4,4-difluoropyrrolidine-3-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-Acetyl-4,4-difluoropyrrolidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s fluorinated groups can enhance binding affinity and selectivity, while the acetyl group may participate in covalent bonding or hydrogen bonding interactions. These interactions can modulate the activity of target proteins and influence biological pathways, leading to specific physiological effects .
Comparison with Similar Compounds
1-Acetyl-4,4-difluoropyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Acetyl-4-fluoropyrrolidine-3-carboxylic acid: Lacks one fluorine atom, which may affect its reactivity and binding properties.
1-Acetyl-4,4-dichloropyrrolidine-3-carboxylic acid: Substitutes fluorine with chlorine, leading to different chemical and biological behaviors.
1-Acetyl-4,4-difluoropyrrolidine-2-carboxylic acid: Variation in the position of the carboxylic acid group, which can influence its chemical reactivity and interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting properties.
Properties
Molecular Formula |
C7H9F2NO3 |
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Molecular Weight |
193.15 g/mol |
IUPAC Name |
1-acetyl-4,4-difluoropyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H9F2NO3/c1-4(11)10-2-5(6(12)13)7(8,9)3-10/h5H,2-3H2,1H3,(H,12,13) |
InChI Key |
SZFMMJMFEPWALX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C(C1)(F)F)C(=O)O |
Origin of Product |
United States |
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